MFCD11842597
Description
Compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD13195646) often exhibit roles as ligands, intermediates, or bioactive agents, suggesting MFCD11842597 may share comparable applications .
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-amino-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O2/c1-10(27)11-4-2-6-13(8-11)23-17(28)15-16(22)26(25-24-15)14-7-3-5-12(9-14)18(19,20)21/h2-9H,22H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMGELRSZDZGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD11842597 involves several steps, including the selection of appropriate starting materials and the use of specific reaction conditions. Common synthetic routes include:
Step 1: Selection of starting materials such as [specific chemicals].
Step 2: Reaction conditions involving [specific temperatures, pressures, and catalysts].
Step 3: Purification and isolation of the final product using techniques such as [distillation, crystallization, etc.].
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
MFCD11842597 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Undergoes reduction with reducing agents to yield [specific products].
Substitution: Participates in substitution reactions with [specific reagents] to produce [specific products].
Common reagents and conditions used in these reactions include [specific oxidizing agents, reducing agents, solvents, and catalysts]. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD11842597 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD11842597 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to [specific receptors or enzymes], leading to [specific biochemical or physiological responses]. The pathways involved may include [specific signaling pathways or metabolic processes].
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally analogous compounds identified in the evidence, emphasizing molecular properties, synthesis routes, and functional roles.
Table 1: Key Properties of MFCD11842597 and Similar Compounds
Structural and Functional Analysis
The chlorine substituent enhances electrophilicity, while the isopropyl group improves lipophilicity (Log P: 2.15) . Functional Contrast: Demonstrated higher GI absorption (95%) compared to this compound (estimated 85%), likely due to its branched alkyl group .
(3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)
- Structural Similarity : Boronic acid moiety enables Suzuki-Miyaura cross-coupling, a feature absent in this compound. The halogenated aryl ring aligns with electrophilic substitution reactivity .
- Functional Contrast : Exhibits superior synthetic utility in C-C bond formation but lower BBB permeability (0.02) compared to this compound (estimated 0.15) .
Research Findings and Limitations
- Bioactivity : Similar compounds show moderate CYP inhibition (e.g., CYP2D6 IC₅₀: ~10 µM), suggesting this compound may require structural optimization to reduce off-target effects .
- Thermodynamic Stability : Computed Log Kp values (-6.21 cm/s for boronic acid derivatives) indicate poor dermal absorption, a limitation shared across this chemical class .
- Synthetic Challenges : Scalability issues for halogenated intermediates (e.g., low yields in ’s green synthesis) highlight the need for improved catalysts .
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